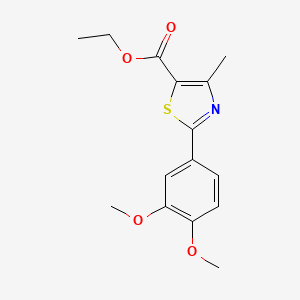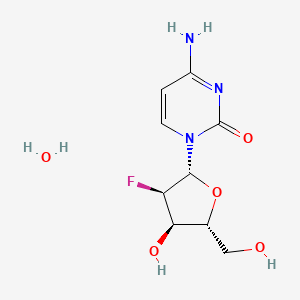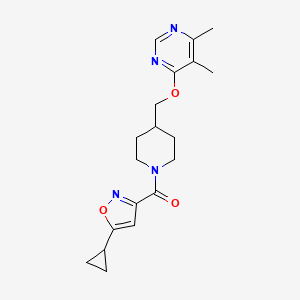![molecular formula C19H14N2O5 B2368598 (E)-3-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)benzofuran-2-carboxamide CAS No. 898373-54-1](/img/structure/B2368598.png)
(E)-3-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)benzofuran-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)benzofuran-2-carboxamide, also known as BDBCA, is a compound that has gained attention in the scientific community due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
(E)-3-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)benzofuran-2-carboxamide and its derivatives have been explored in various synthetic and biological studies. Wu et al. (2004) described the synthesis and activity of related compounds as KCNQ2 openers, which are significant in reducing neuronal hyperexcitability (Wu et al., 2004). Similarly, Lavanya et al. (2017) synthesized derivatives of benzofuran carboxamide, evaluating their antimicrobial and anti-inflammatory activities (Lavanya et al., 2017).
Antimicrobial Applications
The antimicrobial potential of benzofuran-2-carboxamide derivatives has been a focus of research. Idrees et al. (2020) synthesized and screened various derivatives for their in vitro antibacterial activity (Idrees et al., 2020). Additionally, in 2019, Idrees and colleagues synthesized a series of innovative benzofuran-2-yl derivatives, testing their efficacy against pathogenic microorganisms (Idrees et al., 2019).
Spectroscopy and Molecular Property Analysis
The molecular properties and spectroscopic analysis of benzofuran-based acrylamide monomers, which are closely related to this compound, have been studied. Barım and Akman (2021) focused on the synthesis and theoretical/experimental characterization of such monomers (Barım & Akman, 2021).
Antiinflammatory and Anticancer Applications
Compounds related to this compound have been explored for antiinflammatory and anticancer properties. Boschelli et al. (1995) investigated the inhibition of cell adhesion by benzofuran derivatives, with potential antiinflammatory applications (Boschelli et al., 1995). Ma et al. (2017) isolated new compounds from traditional Chinese medicine that showed antiproliferative activity on human lung cancer cell lines, which might be relevant to the study of benzofuran-2-carboxamide derivatives (Ma et al., 2017).
Propiedades
IUPAC Name |
3-[[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]amino]-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O5/c20-19(23)18-17(12-3-1-2-4-13(12)26-18)21-16(22)8-6-11-5-7-14-15(9-11)25-10-24-14/h1-9H,10H2,(H2,20,23)(H,21,22)/b8-6+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGLOLCVMORYBHT-SOFGYWHQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC(=O)NC3=C(OC4=CC=CC=C43)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)NC3=C(OC4=CC=CC=C43)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2368518.png)
![2-Amino-2-[3-(2-fluoro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2368519.png)
![2-(2-fluorophenoxy)-N-(7-oxaspiro[3.5]nonan-1-yl)propanamide](/img/structure/B2368523.png)
![N-(3-methylphenyl)-2-(2-oxo-3-phenyl-1,4-diazaspiro[4.5]dec-3-en-1-yl)acetamide](/img/structure/B2368524.png)

![3,4-Difluoro-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide](/img/structure/B2368526.png)
![2-cyano-N-[1-(4-methylphenyl)ethyl]acetamide](/img/structure/B2368529.png)

![N-[4-(acetylamino)phenyl]-5-amino-1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2368533.png)
![3-Methyl-1-(oxan-4-yl)pyrazolo[3,4-b]pyridine-5-sulfonyl fluoride](/img/structure/B2368534.png)
![N-methyl-N-[4-(3-methylpiperidin-1-yl)benzyl]amine dihydrochloride](/img/structure/B2368535.png)
![2-bromo-N-[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2368536.png)
